N-(2-cyclopropyl-2-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide
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Overview
Description
N-(2-cyclopropyl-2-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide is an organic compound characterized by its unique structure, which includes a cyclopropyl group, a hydroxypropyl group, and an ethoxyphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide typically involves a multi-step process:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Hydroxypropyl Group Addition: The hydroxypropyl group can be added via a hydroxylation reaction, often using reagents such as osmium tetroxide or potassium permanganate.
Ethoxyphenyl Group Attachment: The ethoxyphenyl group is usually introduced through an etherification reaction, where an ethoxy group is added to a phenol derivative.
Acetamide Formation: The final step involves the formation of the acetamide group, typically through an amidation reaction where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate (PCC) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield a ketone, while reduction of the acetamide group may produce an amine.
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-(2-cyclopropyl-2-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The cyclopropyl and hydroxypropyl groups may play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
N-(2-cyclopropyl-2-hydroxyethyl)-2-(4-ethoxyphenyl)acetamide: Has a different hydroxyalkyl group, potentially altering its chemical properties.
N-(2-cyclopropyl-2-hydroxypropyl)-2-(4-methoxyphenyl)acetamide: Contains a methoxy group instead of an ethoxy group, which may influence its solubility and reactivity.
Uniqueness
N-(2-cyclopropyl-2-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the cyclopropyl group, in particular, may enhance its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-3-20-14-8-4-12(5-9-14)10-15(18)17-11-16(2,19)13-6-7-13/h4-5,8-9,13,19H,3,6-7,10-11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXNCPIFALVXHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC(C)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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